molecular formula C10H12BNO5 B7961031 3-{[4-(Dihydroxyboranyl)phenyl]formamido}propanoic acid

3-{[4-(Dihydroxyboranyl)phenyl]formamido}propanoic acid

Cat. No.: B7961031
M. Wt: 237.02 g/mol
InChI Key: JNYSFQLWGQUIEV-UHFFFAOYSA-N
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Description

3-{[4-(Dihydroxyboranyl)phenyl]formamido}propanoic acid is a useful research compound. Its molecular formula is C10H12BNO5 and its molecular weight is 237.02 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

3-{[4-(Dihydroxyboranyl)phenyl]formamido}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acid derivatives.

    Reduction: The formamido group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions[][1].

Scientific Research Applications

3-{[4-(Dihydroxyboranyl)phenyl]formamido}propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry[][1].

    Biology: The compound is studied for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment[][1].

    Medicine: Research is ongoing into its use as a drug delivery agent due to its ability to form stable complexes with various biomolecules[][1].

    Industry: It is used in the development of new materials and catalysts[][1].

Comparison with Similar Compounds

Similar compounds to 3-{[4-(Dihydroxyboranyl)phenyl]formamido}propanoic acid include:

    4-Aminophenylboronic acid: Lacks the formamido and propanoic acid groups, making it less versatile in certain applications[][1].

    β-Alanine: Does not contain the boron and phenyl groups, limiting its use in boron-related research[][1].

    N-(4-Boronobenzoyl)-β-alanine: Similar structure but may have different reactivity and applications due to variations in the functional groups[][1].

Properties

IUPAC Name

3-[(4-boronobenzoyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO5/c13-9(14)5-6-12-10(15)7-1-3-8(4-2-7)11(16)17/h1-4,16-17H,5-6H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYSFQLWGQUIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCCC(=O)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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